molecular formula C7H9NO B1587522 4-Methoxy-3-methylpyridine CAS No. 96609-78-8

4-Methoxy-3-methylpyridine

Cat. No. B1587522
CAS RN: 96609-78-8
M. Wt: 123.15 g/mol
InChI Key: NCBHMODQBDKRJC-UHFFFAOYSA-N
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Description

4-Methoxy-3-methylpyridine is a chemical compound with the linear formula C7H9NO . It has a molecular weight of 123.15 . It is used in various applications and products .


Synthesis Analysis

A new synthesis of 4-methoxy-2,3,5-trimethylpyridine, an important building block for the preparation of gastric-acid inhibiting compounds, is described . The synthesis involves the condensation of ethyl 3-amino-2-methyl-2-butenoate and diethyl 2-methylmalonate .


Molecular Structure Analysis

The molecular structure of 4-Methoxy-3-methylpyridine is characterized by a pyridine ring substituted at one or more positions by a methyl group . The InChI code is 1S/C7H9NO/c1-6-5-8-4-3-7(6)9-2/h3-5H,1-2H3 .


Chemical Reactions Analysis

4-Methoxy-5-nitropyrimidine reacts with ethanolic hydrazine hydrate below 0° to give 4-hydrazino-5-nitropyrimidine which is converted by an excess of hydrazine hydrate at 25° into 3-amino-4-nitropyrazole .


Physical And Chemical Properties Analysis

4-Methoxy-3-methylpyridine is a colorless to yellow liquid . It has a refractive index of n20/D 1.516 (lit.) and a density of 1.075 g/mL at 25 °C (lit.) .

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Synthesis and Chemical Behavior : 4-Methoxy-3-methylpyridine serves as a key intermediate in organic synthesis, including the construction of complex molecules and ligands. Its derivatization has been explored for developing novel compounds with potential therapeutic and imaging applications, such as voltage-gated potassium channel blockers and PET imaging agents (Rodríguez-Rangel et al., 2020). Moreover, its role in the synthesis of chiral cyclopropanes as selective nicotinic acetylcholine receptor partial agonists highlights its utility in medicinal chemistry (Onajole et al., 2016).

Materials Science

  • Optoelectronic Applications : The compound finds applications in materials science, particularly in the synthesis of new colorless 4-amino-1-methylpyridinium benzenesulfonate salts for second-order nonlinear optics. These materials have been analyzed for their noncentrosymmetric structures and potential in optoelectronic devices (Anwar et al., 2000).

Pharmacology and Biomedical Applications

  • Pharmacological Derivatives : In pharmacology, derivatives of 4-Methoxy-3-methylpyridine have been synthesized and evaluated for their biological activities, such as the development of acridine-based drugs for DNA interaction and potential anticancer properties. These studies involve exploring the structure-activity relationships and optimizing the pharmacokinetic profiles of the derivatives (Charmantray et al., 2001).

Analytical Chemistry

  • Analytical and Structural Studies : Analytical studies, including crystallography and spectroscopy, have been conducted to understand the structural and electronic properties of 4-Methoxy-3-methylpyridine and its derivatives. These studies provide insights into the molecular geometry, electron distribution, and potential interaction sites for further chemical modifications (Krygowski et al., 1994).

Safety And Hazards

4-Methoxy-3-methylpyridine is classified as a flammable liquid and vapor. It is harmful if swallowed or inhaled, toxic in contact with skin, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

4-Methoxy-3-methylpyridine has been used in the synthesis of potent p38α mitogen-activated protein kinase inhibitors . It has also been used in the synthesis of azo dye derivatives incorporating heterocyclic scaffolds, which have various biological and pharmacological applications .

properties

IUPAC Name

4-methoxy-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-6-5-8-4-3-7(6)9-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCBHMODQBDKRJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20406166
Record name 4-methoxy-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-3-methylpyridine

CAS RN

96609-78-8
Record name 4-methoxy-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxy-3-methylpyridine
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Synthesis routes and methods

Procedure details

A mixture of 4 g (28.8 mmol) 3-methyl-4-methoxy pyridine N-oxide (prepared according to the method described in Kohl, Bernhard et al; J. Med. Chem.; 1992; 1049–1057) and 1.1 mg of 5% palladium on charcoal in 50 ml of methanol is hydrogenated at 20 atms at room temperature for 12 hours (2*6 hours). Filtration through celite, and evaporation gave 3,2 g (90%) of a light green oil.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.1 mg
Type
catalyst
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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